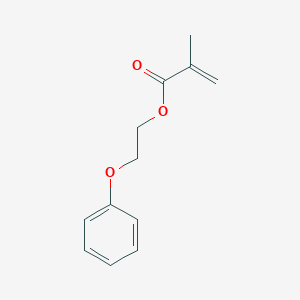

2-Phenoxyethyl methacrylate

説明

The exact mass of the compound 2-Phenoxyethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenoxyethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxyethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-phenoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXQWAAGPPNOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50858-63-4, 129401-30-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-phenoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50858-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129401-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044773 | |

| Record name | Ethylene glycol phenyl ether methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10595-06-9 | |

| Record name | Phenoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol phenyl ether methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S0749T15J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenoxyethyl methacrylate (PEMA). The information is curated for professionals in research and development who require precise data for formulation, synthesis, and material science applications. This document presents quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a logical workflow for the characterization of chemical substances.

Core Physicochemical Data

2-Phenoxyethyl methacrylate is a monofunctional aromatic monomer utilized in various applications, including coatings, adhesives, and polymer synthesis, due to its desirable properties such as good adhesion and low volatility.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄O₃ | [2][3][4] |

| Molecular Weight | 206.24 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow, clear liquid | [2][4][6] |

| Density | 1.079 - 1.0822 g/cm³ at 20-25°C | [1][2][3][6] |

| Boiling Point | 260 °C at 760 Torr; 130-132 °C at 8 mmHg | [2][6][7] |

| Melting Point | Not available | |

| Flash Point | 100 °C | [2][6][8] |

| Refractive Index (n20/D) | 1.51 - 1.513 | [2][5][6] |

| Viscosity | 10 cP at 25°C | [1][2] |

| Solubility | Soluble in Methanol; Water solubility: 230 mg/L at 20°C | [2][6][8] |

| Glass Transition Temperature (Tg) | 54 °C | [1][5] |

| Vapor Pressure | 0.35 Pa at 25°C | [2][4][8] |

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of liquid monomers like 2-Phenoxyethyl methacrylate.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume of 2-Phenoxyethyl methacrylate and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask to ensure accurate measurement of the vapor temperature.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure. For vacuum distillation, the pressure is reduced to the desired level and recorded.

-

2.2. Measurement of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and determine its empty weight.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Repeat the procedure with 2-Phenoxyethyl methacrylate.

-

Calculate the density using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the water and its known density at that temperature.

-

2.3. Determination of Refractive Index

The refractive index measures how light propagates through a substance.

-

Apparatus: An Abbe refractometer and a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of 2-Phenoxyethyl methacrylate to the surface of the prism.

-

Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

2.4. Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

-

Apparatus: A viscometer (e.g., a Brookfield viscometer or a capillary viscometer) and a constant temperature bath.

-

Procedure (using a Brookfield viscometer):

-

Select an appropriate spindle and rotational speed for the expected viscosity of 2-Phenoxyethyl methacrylate.

-

Place the sample in a beaker and immerse it in the constant temperature bath until it reaches the desired temperature (e.g., 25°C).

-

Immerse the spindle into the liquid to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument's display.

-

2.5. Assessment of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

-

Apparatus: Test tubes or vials, a vortex mixer, and a means of visual or instrumental analysis (e.g., UV-Vis spectrophotometer).

-

Procedure (Qualitative):

-

Add a small, known amount of 2-Phenoxyethyl methacrylate to a test tube containing a specific solvent (e.g., methanol, water).

-

Agitate the mixture vigorously using a vortex mixer.

-

Visually observe if the substance dissolves completely to form a clear solution.

-

-

Procedure (Quantitative - for water solubility):

-

Prepare a saturated solution of 2-Phenoxyethyl methacrylate in water by adding an excess amount of the methacrylate to water and stirring for an extended period to ensure equilibrium.

-

Separate the undissolved portion by filtration or centrifugation.

-

Determine the concentration of the dissolved methacrylate in the aqueous phase using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a calibration curve.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like 2-Phenoxyethyl methacrylate.

Caption: Workflow for Physicochemical Property Characterization.

References

- 1. americas.sartomer.arkema.com [americas.sartomer.arkema.com]

- 2. 2-PHENOXYETHYL METHACRYLATE | 10595-06-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-PHENOXYETHYL METHACRYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. polysciences.com [polysciences.com]

- 6. 2-Phenoxyethyl Methacrylate | 10595-06-9 | TCI AMERICA [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. 2-PHENOXYETHYL METHACRYLATE CAS#: 10595-06-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Phenoxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Phenoxyethyl methacrylate (PEMA), a monomer frequently utilized in the development of advanced polymers for biomedical and pharmaceutical applications. This document details the prevalent synthesis methodologies, offers in-depth experimental protocols, and presents a thorough purification strategy to achieve high-purity PEMA suitable for sensitive research and development activities.

Introduction

2-Phenoxyethyl methacrylate is a valuable monomer characterized by the presence of both a methacrylate group, which allows for polymerization, and a phenoxyethyl group, which imparts desirable properties such as hydrophobicity, aromaticity, and thermal stability to the resulting polymers. These characteristics make PEMA-based polymers suitable for a range of applications, including drug delivery systems, dental and orthopedic materials, and specialty coatings for medical devices. The synthesis and purification of high-purity PEMA are critical to ensure the predictable performance and biocompatibility of the final polymeric materials. This guide focuses on the most common and effective methods for its preparation and subsequent purification.

Synthesis of 2-Phenoxyethyl Methacrylate

The synthesis of 2-Phenoxyethyl methacrylate is primarily achieved through two well-established chemical routes: direct esterification and transesterification.

Direct Esterification

Direct esterification involves the reaction of 2-phenoxyethanol with methacrylic acid in the presence of an acid catalyst. This method is widely employed due to its straightforward procedure and the ready availability of the starting materials. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct of the reaction, is continuously removed, typically through azeotropic distillation.

This protocol is based on established methods for the synthesis of methacrylate esters.[1]

Materials:

-

2-Phenoxyethanol

-

Methacrylic acid

-

p-Toluenesulfonic acid (PTSA) (catalyst)

-

Toluene (solvent for azeotropic water removal)

-

Dibutylhydroquinone (polymerization inhibitor)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-phenoxyethanol.

-

Add 1.05 molar equivalents of methacrylic acid.

-

Add toluene to constitute approximately 30% of the total volume of the reactants.

-

Add p-toluenesulfonic acid (PTSA) catalyst, typically 1% of the total weight of the alcohol and acid.

-

Add a polymerization inhibitor, such as 0.1% dibutylhydroquinone.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux (approximately 120-130°C) with continuous stirring.

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete after 8 hours or when no more water is evolved.

-

Once the reaction is complete, cool the mixture to room temperature.

The reaction scheme for the direct esterification is illustrated below:

Transesterification

Transesterification offers an alternative route to PEMA, involving the reaction of an alkyl methacrylate (commonly methyl methacrylate) with 2-phenoxyethanol. This reaction is also catalyzed by an acid or a base. The equilibrium is driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol) by distillation.

While a detailed protocol specifically for 2-Phenoxyethyl methacrylate via transesterification is not as commonly documented in publicly available literature, the general principles for methacrylate ester synthesis are applicable.

Purification of 2-Phenoxyethyl Methacrylate

Purification of the crude PEMA product is crucial to remove unreacted starting materials, catalyst, solvent, and any byproducts. A multi-step purification process involving washing and vacuum distillation is typically employed.

This generalized protocol is based on standard procedures for the purification of methacrylate esters.

Materials:

-

Crude 2-Phenoxyethyl methacrylate

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Polymerization inhibitor (e.g., hydroquinone)

Equipment:

-

Separatory funnel

-

Beakers and flasks

-

Vacuum distillation apparatus

-

Rotary evaporator

Procedure:

-

Washing:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Wash the organic phase with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted methacrylic acid. Repeat the washing until the aqueous layer is no longer acidic.

-

Wash the organic phase with saturated brine to remove any remaining water-soluble impurities.

-

Separate the organic layer.

-

-

Drying:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least one hour to remove residual water.

-

Filter to remove the drying agent.

-

-

Solvent Removal:

-

Remove the toluene solvent using a rotary evaporator.

-

-

Vacuum Distillation:

-

Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude PEMA.

-

Perform vacuum distillation to purify the PEMA. The boiling point of 2-Phenoxyethyl methacrylate is approximately 130-132°C at 8 mmHg.

-

Collect the fraction corresponding to the pure product.

-

The following diagram illustrates the general workflow for the synthesis and purification of 2-Phenoxyethyl methacrylate.

Data Summary

The following table summarizes the key parameters for the direct esterification synthesis and purification of 2-Phenoxyethyl methacrylate based on the provided protocols. It is important to note that yields and purity can vary depending on the specific reaction conditions and the efficiency of the purification process.

| Parameter | Value | Reference |

| Synthesis Method | Direct Esterification | [1] |

| Reactants | 2-Phenoxyethanol, Methacrylic Acid | [1] |

| Catalyst | p-Toluenesulfonic acid (PTSA) | [1] |

| Solvent | Toluene | [1] |

| Reaction Temperature | 120-130 °C | [1] |

| Reaction Time | ~8 hours | [1] |

| Purification Method | Washing and Vacuum Distillation | General practice |

| Boiling Point | 130-132 °C @ 8 mmHg | |

| Expected Purity | >98% (with proper purification) | General expectation |

Conclusion

The synthesis of 2-Phenoxyethyl methacrylate via direct esterification of 2-phenoxyethanol and methacrylic acid is a robust and widely used method. Subsequent purification of the crude product through a systematic process of washing and vacuum distillation is essential to achieve the high purity required for research and development in the fields of materials science and drug development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and researchers, enabling the consistent and reliable production of high-quality 2-Phenoxyethyl methacrylate.

References

An In-depth Technical Guide to 2-Phenoxyethyl Methacrylate: Synthesis, Polymerization, and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl methacrylate (PHEMA) is a methacrylate ester monomer that serves as a versatile building block for the synthesis of functional polymers. Its unique chemical structure, featuring a phenoxyethyl group, imparts desirable properties such as enhanced thermal stability, adhesion, and chemical resistance to the resulting polymers. These characteristics make poly(2-phenoxyethyl methacrylate) (P(PHEMA)) and its copolymers valuable materials in a range of applications, including coatings, adhesives, and notably, in the biomedical field. This technical guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and potential applications of 2-phenoxyethyl methacrylate, with a particular focus on its relevance to drug development and biomedical research.

Chemical Identity and Physicochemical Properties

The foundational information for 2-Phenoxyethyl methacrylate is its unique chemical identifier and structure, which dictates its physical and chemical behaviors.

The physicochemical properties of 2-Phenoxyethyl methacrylate are summarized in the table below. These properties are crucial for determining its handling, processing, and polymerization characteristics.

| Property | Value | References |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 130-132 °C at 8 mmHg | [1][2] |

| Density | 1.079 g/cm³ | [1][2] |

| Refractive Index (n20/D) | 1.513 | [1][2] |

| Flash Point | 100 °C | [1][2] |

| Water Solubility | 230 mg/L at 20 °C | [1][2] |

| Vapor Pressure | 0.35 Pa at 25 °C | [1] |

| Viscosity | 10 cP at 25 °C | [1] |

Synthesis and Polymerization

The synthesis of 2-Phenoxyethyl methacrylate monomer and its subsequent polymerization are key steps in the development of P(PHEMA)-based materials.

Synthesis of 2-Phenoxyethyl Methacrylate Monomer

A common method for the synthesis of 2-Phenoxyethyl methacrylate is the esterification or transesterification of methacrylic acid or its esters with 2-phenoxyethanol.

This protocol is based on a general esterification procedure for producing methacrylate monomers.

Materials:

-

2-Phenoxyethanol

-

Methacrylic acid (in slight molar excess, e.g., 1.05 equivalents)

-

Toluene (as a solvent to facilitate water removal)

-

p-Toluenesulfonic acid (PTSA) or another strong acid catalyst (e.g., 1% based on the total weight of alcohol and acid)

-

Dibutylhydroquinone (DBHQ) or another suitable polymerization inhibitor (e.g., 0.1% based on the total weight of alcohol and acid)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-phenoxyethanol, methacrylic acid, toluene, PTSA, and DBHQ.

-

Purge the reaction mixture with air.

-

Heat the mixture to reflux (approximately 120-130 °C) with continuous stirring.

-

Continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected (typically after several hours).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2-Phenoxyethyl methacrylate.

Polymerization of 2-Phenoxyethyl Methacrylate

2-Phenoxyethyl methacrylate can be polymerized via various techniques, with free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) being the most common.

This is a general procedure for the free-radical polymerization of methacrylate monomers.

Materials:

-

2-Phenoxyethyl methacrylate (monomer)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

-

An appropriate solvent (e.g., toluene, 1,4-dioxane)

-

Nitrogen or argon gas

Procedure:

-

Dissolve the 2-Phenoxyethyl methacrylate monomer and the initiator (e.g., 0.5 wt% relative to the monomer) in the chosen solvent in a Schlenk flask equipped with a magnetic stirrer.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by several freeze-pump-thaw cycles.

-

Immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (several hours to overnight), depending on the target molecular weight and conversion.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or hexane.

-

Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

ATRP allows for the synthesis of polymers with controlled molecular weights and low polydispersity. The following is a representative protocol for the ATRP of a methacrylate monomer.

Materials:

-

2-Phenoxyethyl methacrylate (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) or another suitable alkyl halide initiator

-

Copper(I) bromide (CuBr) as the catalyst

-

2,2'-Bipyridine (bpy) or another suitable ligand

-

A suitable solvent (e.g., a mixture of methyl ethyl ketone and 1-propanol)

-

Nitrogen or argon gas

Procedure:

-

Add CuBr and bpy to a dry Schlenk flask under an inert atmosphere.

-

Add the deoxygenated solvent to the flask and stir until the catalyst and ligand dissolve, forming the catalyst complex.

-

Add the deoxygenated 2-Phenoxyethyl methacrylate monomer to the flask.

-

Initiate the polymerization by adding the deoxygenated initiator (EBiB).

-

Maintain the reaction at a specific temperature (e.g., 50 °C) with continuous stirring under an inert atmosphere.

-

Take samples periodically to monitor monomer conversion (via GC or NMR) and molecular weight evolution (via GPC).

-

Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst.

-

Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Characterization of Poly(2-Phenoxyethyl Methacrylate)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, composition, and thermal properties.

| Characterization Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure of the polymer and can be used to determine the monomer conversion. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups present in the polymer, confirming the polymerization of the methacrylate monomer. |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties. |

Applications in Drug Development and Biomedical Research

The properties of P(PHEMA) make it a promising candidate for various biomedical applications, particularly in the field of drug delivery. While much of the existing research focuses on the closely related poly(2-hydroxyethyl methacrylate) (PHEMA), the principles and applications can often be extended to P(PHEMA), which may offer advantages in terms of hydrophobicity and drug-polymer interactions.

Drug Delivery Systems

P(PHEMA) can be formulated into nanoparticles and hydrogels for the controlled release of therapeutic agents.[1][3] The phenoxyethyl group can influence the encapsulation efficiency and release kinetics of hydrophobic drugs due to potential π-π stacking interactions and increased hydrophobicity compared to PHEMA.

-

Nanoparticles: P(PHEMA) nanoparticles can be prepared by methods such as emulsion or suspension polymerization.[1] These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

-

Hydrogels: P(PHEMA) can be cross-linked to form hydrogels. These three-dimensional polymer networks can absorb significant amounts of water and can be designed to release drugs in response to specific stimuli, such as pH or temperature.

Biomedical Implants and Coatings

The biocompatibility of methacrylate-based polymers is a significant advantage for their use in medical devices and as coatings for implants.[4] P(PHEMA) can be used to modify the surface of implants to improve their biocompatibility and reduce the foreign body response.[5] Studies on similar polymers have shown that surface chemistry can modulate the response of cells like neutrophils and lens epithelial cells, which has implications for devices like intraocular lenses.[6]

Cellular and Inflammatory Response

The interaction of P(PHEMA) with cells and tissues is a critical aspect of its biomedical application. While P(PHEMA) itself is generally considered biocompatible, the implantation of any foreign material can elicit an inflammatory response. Research on similar polymers like PHEMA has shown that they can support cell invasion and proliferation, which is important for tissue engineering applications.[7] The inflammatory response to methacrylate-based polymers is an active area of research, with studies investigating the expression of inflammatory markers like interleukin-1β in cells cultured on these surfaces.[8]

Visualizing Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of poly(2-phenoxyethyl methacrylate).

Caption: Workflow for the synthesis, polymerization, and characterization of P(PHEMA).

Cellular Response to Biomaterial Implantation

This diagram illustrates a simplified signaling pathway of the foreign body response to an implanted biomaterial, such as one made from or coated with P(PHEMA).

Caption: Simplified pathway of the foreign body response to a biomaterial implant.

Safety and Handling

2-Phenoxyethyl methacrylate is classified as a skin sensitizer and can cause skin and eye irritation. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

2-Phenoxyethyl methacrylate is a valuable monomer for the development of advanced polymers with applications in diverse fields, including drug development and biomedical research. Its unique properties, conferred by the phenoxyethyl group, make P(PHEMA) an attractive material for controlled drug delivery systems, biomedical coatings, and tissue engineering scaffolds. The ability to precisely control the polymerization of this monomer using techniques like ATRP further expands the possibilities for creating well-defined polymer architectures tailored for specific biomedical applications. Further research into the specific interactions of P(PHEMA) with biological systems will undoubtedly unlock its full potential in the development of next-generation medical devices and therapeutics.

References

- 1. Synthesis of poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for biomedical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. tsijournals.com [tsijournals.com]

- 4. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biological response to orthopedic implants for joint replacement. II: Polyethylene, ceramics, PMMA, and the foreign body reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly(2-hydroxyethyl methacrylate) surface chemistry and modulus differentially modulate neutrophils and lens epithelial cells-possible implications in cellular responses to intraocular lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Poly(2-hydroxyethyl methacrylate) sponges as implant materials: in vivo and in vitro evaluation of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of the inflammatory response from adherent cells on phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety in Handling 2-Phenoxyethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 2-Phenoxyethyl methacrylate (PEMA). The information is intended to support risk assessments and the implementation of safe laboratory practices.

Physicochemical and Toxicological Profile

2-Phenoxyethyl methacrylate is a monofunctional monomer utilized in the synthesis of polymers.[1] A comprehensive understanding of its properties is the first step in safe handling.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C12H14O3 | |

| Molecular Weight | 206.24 g/mol | [2] |

| CAS Number | 10595-06-9 | |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 130-132 °C at 8 mmHg | [2] |

| Density | 1.079 g/cm³ | [2] |

| Flash Point | 100 °C | [2] |

| Water Solubility | 230 mg/L at 20 °C | [2] |

| Vapor Pressure | 0.35 Pa at 25 °C | [2] |

| Refractive Index | n20/D 1.513 | [2][5] |

Toxicological Data

| Endpoint | Species | Result | Classification | Reference |

| Acute Oral Toxicity | Rat | LD50 = 4,450 mg/kg | May be harmful if swallowed | |

| Acute Dermal Toxicity | Rat | LD0 > 2,000 mg/kg | No deaths occurred | |

| Skin Irritation | Rabbit | Irritation Index: 0.7 – 3.2/8 (24h) | Causes mild skin irritation | |

| Eye Irritation | Rabbit | Mild irritation | Causes serious eye irritation | [6] |

| Skin Sensitization | Mouse | Produced an allergic reaction (LLNA) | May cause an allergic skin reaction (Sub-category 1B) | |

| Aquatic Toxicity | - | - | Harmful to aquatic life with long lasting effects (Category 3) |

Hazard Identification and Classification

2-Phenoxyethyl methacrylate is classified as a hazardous substance. The primary hazards are skin and eye irritation, and skin sensitization.[7][6] It may also cause respiratory irritation.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H317: May cause an allergic skin reaction.[7]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

H412: Harmful to aquatic life with long lasting effects.[7]

Experimental Protocols for Safety Assessment

Detailed methodologies are crucial for the accurate assessment of chemical safety. The following are summaries of standard protocols for key toxicological endpoints.

Skin Irritation Testing (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A small area of the rabbit's fur is clipped.

-

0.5 mL of the test substance is applied to the clipped skin.

-

The treated area is covered with a gauze patch and semi-occlusive dressing.

-

The dressing is removed after 4 hours.

-

Observations for erythema and edema are made at 1, 24, 48, and 72 hours after patch removal.

-

-

Evaluation: The severity of skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Procedure:

-

0.1 mL of the test substance is instilled into one eye of each rabbit.

-

The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis.

-

-

Evaluation: The severity of eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is a method for identifying potential skin sensitizers.

-

Animal Model: Mice (e.g., CBA/J strain) are used.

-

Procedure:

-

The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.

-

On day 5, a radiolabeled proliferation marker (e.g., 3H-methyl thymidine) is injected intravenously.

-

After a set time, the mice are euthanized, and the auricular lymph nodes are excised.

-

The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel.

-

-

Evaluation: A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area.[8] The use of a chemical fume hood is strongly recommended to minimize inhalation of vapors.[9]

-

Ensure that eyewash stations and safety showers are readily accessible.[3][9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][9]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile rubber (>0.5 mm).[3] Inspect gloves before each use and use proper glove removal technique to avoid skin contact.[8]

-

Skin and Body Protection: Wear a laboratory coat and long-sleeved clothing to protect against skin contact.[7][3]

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][4]

-

Store away from heat, sparks, open flames, and direct sunlight.[10][11]

-

Keep stabilizer levels constant to avoid explosive polymerization. An air space is required above the liquid in all containers.[8][11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[7][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Accidental Release and Disposal

-

Accidental Release: Use personal protective equipment. Avoid breathing vapors. Contain the spillage with a non-combustible absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8] Do not let the product enter drains.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Visualized Workflows and Pathways

Experimental Workflow for Skin Sensitization (LLNA)

Caption: Workflow for the Local Lymph Node Assay (LLNA).

General First Aid Response Logic

Caption: Decision logic for first aid response to exposure.

References

- 1. polysciences.com [polysciences.com]

- 2. 2-PHENOXYETHYL METHACRYLATE | 10595-06-9 [chemicalbook.com]

- 3. arkema.com [arkema.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. scipoly.com [scipoly.com]

- 8. scipoly.com [scipoly.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Solubility of 2-Phenoxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-phenoxyethyl methacrylate (PHEMA) in common organic solvents. It is intended to be a valuable resource for professionals in research, development, and formulation who utilize this monomer in their work. This document includes a summary of available solubility data, a comprehensive experimental protocol for determining solubility, and a workflow for the synthesis of polymers using 2-phenoxyethyl methacrylate.

Core Topic: Solubility of 2-Phenoxyethyl Methacrylate

2-Phenoxyethyl methacrylate is a versatile monomer used in a variety of applications, including the synthesis of photosensitive polymers, adhesives, and sealants.[1] Its solubility in different organic solvents is a critical parameter for its application in polymer synthesis, formulation, and other chemical processes.

Quantitative Solubility Data

| Solvent | Chemical Class | Expected Solubility |

| Acetone | Ketone | Soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble |

| Dichloromethane | Halogenated Hydrocarbon | Soluble |

| Dimethylformamide (DMF) | Amide | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble |

| Ethanol | Alcohol | Soluble |

| Ethyl Acetate | Ester | Soluble |

| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble |

| Isopropanol | Alcohol | Soluble |

| Methanol | Alcohol | Soluble[1][2] |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Toluene | Aromatic Hydrocarbon | Soluble |

| Water | Protic | 230 mg/L at 20°C[1] |

Note: This table is a qualitative summary based on general principles of chemical solubility and available data. Experimental verification is recommended for specific applications.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This method is a gravimetric approach suitable for determining the solubility of a liquid monomer in various organic solvents.

Protocol for Quantitative Determination of Solubility

Objective: To determine the solubility of 2-phenoxyethyl methacrylate in a given organic solvent at a specific temperature.

Materials:

-

2-Phenoxyethyl methacrylate (liquid)

-

Selected organic solvent (e.g., acetone, ethanol, toluene, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Several sealable glass vials

-

Micropipette or syringe

-

Filter (0.45 µm, compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-phenoxyethyl methacrylate to a known volume of the selected organic solvent in a sealable glass vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with undissolved monomer visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow any undissolved monomer to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a micropipette or syringe.

-

Filter the collected supernatant through a 0.45 µm filter to remove any suspended micro-droplets of the monomer.

-

-

Gravimetric Analysis:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporating dish or beaker.

-

Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause the monomer to degrade.

-

Once the solvent is completely evaporated, place the dish or beaker in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

-

Weigh the dish or beaker containing the non-volatile monomer residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2-phenoxyethyl methacrylate by subtracting the initial weight of the empty dish/beaker from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or grams per 100 mL ( g/100 mL), by dividing the mass of the residue by the volume of the solvent sample taken.

Solubility (g/L) = (Mass of residue (g)) / (Volume of sample (L))

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-phenoxyethyl methacrylate.

Caption: Workflow for the gravimetric determination of monomer solubility.

Polymer Synthesis Workflow

2-Phenoxyethyl methacrylate is commonly used in free-radical polymerization to synthesize various polymers. The following diagram outlines a typical workflow for such a synthesis.

Caption: General workflow for the synthesis of a polymer via free-radical polymerization.

References

An In-depth Technical Guide on the Thermal Properties of Poly(2-Phenoxyethyl Methacrylate)

This technical guide provides a comprehensive overview of the thermal properties of poly(2-phenoxyethyl methacrylate) (PHEMA), a polymer valued for its thermal stability, adhesion, and optical clarity.[1] It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this polymer's behavior under thermal stress. This document outlines key thermal characteristics, the experimental protocols used to determine them, and the underlying chemical principles.

Core Thermal Properties

The thermal behavior of a polymer is critical for determining its processing conditions and application limits. The key thermal properties for poly(2-phenoxyethyl methacrylate) are summarized below.

| Thermal Property | Symbol | Value | Notes |

| Glass Transition Temperature | Tg | 54 °C | The temperature at which the polymer transitions from a hard, glassy state to a more rubbery, flexible state.[1] This value can be influenced by factors such as molecular weight and the method of measurement. |

| Melting Temperature | Tm | Not Applicable | As an amorphous thermoplastic, poly(2-phenoxyethyl methacrylate) does not have a distinct melting point. Instead, it softens gradually above its glass transition temperature. |

| Thermal Decomposition | Td | > 200 °C (Est.) | The exact temperature depends on the atmosphere and heating rate. Like other poly(alkyl methacrylates), thermal degradation is primarily a depolymerization process that begins with random chain scission. For similar polymers like Poly(methyl methacrylate) (PMMA), significant degradation occurs in stages, often starting above 200-250°C.[2] |

Experimental Protocols

Accurate determination of thermal properties relies on standardized experimental techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] The glass transition is observed as a step-like change in the heat capacity of the material.[3]

Methodology:

-

Sample Preparation: Weigh 10-20 mg of the poly(2-phenoxyethyl methacrylate) sample into a standard aluminum DSC pan.[3] Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup: Place the sample pan on the sample stage of the DSC instrument and an identical, empty, crimped pan on the reference stage.[3]

-

Baseline Correction: Perform an initial thermal scan with two empty pans to obtain a baseline profile. This corrects for any instrumental asymmetry.[3]

-

Thermal Program: Heat the sample at a controlled rate, typically 10-20 °C/min, under an inert nitrogen atmosphere.[3] The temperature range should bracket the expected Tg (e.g., from 0 °C to 100 °C).

-

Data Analysis: The Tg is determined from the resulting thermogram by identifying the midpoint of the inflection in the heat flow curve.[4]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.[5]

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of poly(2-phenoxyethyl methacrylate) into a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, such as 10 °C/min.[6] The analysis is conducted under a continuous flow of an inert gas, like nitrogen, to prevent oxidative degradation.[7]

-

Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) shows the rate of mass loss, with its peak indicating the temperature of maximum decomposition rate.[2][5]

Structure-Property Relationships

The thermal properties of poly(2-phenoxyethyl methacrylate) are directly linked to its molecular structure. The bulky phenoxyethyl side group plays a crucial role in defining its glass transition temperature.

References

Synonyms and alternative names for 2-Phenoxyethyl methacrylate

An In-depth Technical Guide to 2-Phenoxyethyl Methacrylate

This guide provides a comprehensive overview of 2-Phenoxyethyl methacrylate (POEMA), a functional methacrylate monomer. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed information on its synonyms, chemical properties, and relevant experimental procedures.

Synonyms and Alternative Names

2-Phenoxyethyl methacrylate is known by several alternative names in scientific literature and commercial products.[1][2][3][4][5][6] A comprehensive list of these synonyms is provided below for clear identification and literature searching.

| Synonym | Reference |

| Methacrylic Acid 2-Phenoxyethyl Ester | [1][4] |

| Ethylene Glycol Monophenyl Ether Methacrylate | [1] |

| Phenoxyethylmethacrylate | [2][3][4][6] |

| B-PHENOXYETHYL METHACRYLATE | [2][4] |

| 2-Phenoxyethyl methacrylate(PHEMA) | [2][4] |

| Methacrylicacid,2-phenoxyethylester | [2][4] |

| 2-Methylacrylic acid 2-phenoxyethyl ester | [2][3][4][6] |

| 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester | [3][5][6] |

| Sartomer 340 (SR 340) | [5] |

| Light Acrylate PO | [5] |

| Light Ester PO | [5] |

| NK Ester PHE 1G | [5] |

| FA 310M | [5] |

| 2-Phenoxyethylene glycol methacrylate | [5] |

| 2-Phenoxyethyl 2-methylprop-2-enoate | [5] |

| Miramer M 141 | [5] |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 2-Phenoxyethyl methacrylate.

| Property | Value | Reference |

| CAS Number | 10595-06-9 | [1][2][3][5][6] |

| Molecular Formula | C12H14O3 | [1][2][3][4][6] |

| Molecular Weight | 206.24 g/mol | [1][2][4][6] |

| Density | 1.079 g/cm³ | [3][5][6] |

| Boiling Point | 130-132 °C at 8 mmHg | [3][6] |

| Flash Point | 100 °C | [3][6] |

| Refractive Index (n20/D) | 1.513 | [2][3][4][5][6] |

| Water Solubility | 230 mg/L at 20 °C | [3][6] |

| Vapor Pressure | 0.35 Pa at 25 °C | [3][6] |

Applications

2-Phenoxyethyl methacrylate is a versatile monomer utilized in a variety of applications owing to its unique properties. The phenoxyethyl group contributes to enhanced adhesion, thermal stability, and chemical resistance.[7]

-

Coatings and Paints : It improves adhesion, scratch resistance, and weatherability in protective coatings.[7]

-

Adhesives and Sealants : This monomer enhances the bonding strength and flexibility of industrial adhesives.[2][4][7]

-

3D Printing Resins : It is used in UV-curable formulations to improve the durability, resolution, and mechanical performance of printed objects.[7]

-

Optical and Electronic Coatings : POEMA provides transparency and chemical resistance for lenses, touchscreens, and electronic displays.[7]

-

Polymer Modifiers : It can be incorporated into polymer structures to enhance flexibility and impact resistance.[7]

-

Biomedical Applications : While research on POEMA itself is specific, related methacrylate polymers like Poly(2-hydroxyethyl methacrylate) (PHEMA) are extensively studied for drug delivery systems, hydrogels, and contact lenses due to their biocompatibility.[8][9][10][11][12]

Experimental Protocols

Monomer Purification

Prior to polymerization, it is often necessary to purify the monomer to remove inhibitors (like hydroquinone and monomethyl ether hydroquinone, which are often added for stabilization) and other impurities.

General Procedure:

-

Washing : The monomer can be washed with an aqueous alkali solution (e.g., 5% NaOH) to remove acidic inhibitors, followed by washing with deionized water until the washings are neutral.[13]

-

Drying : The washed monomer is then dried over an anhydrous salt such as MgSO4 or CaCl2.[13][14]

-

Distillation : The dried monomer is distilled under reduced pressure to achieve high purity.[14]

-

Inhibitor Removal by Column Chromatography : An alternative method involves passing the monomer through a column of a suitable adsorbent like neutral alumina to remove the inhibitor.[14]

Free Radical Polymerization

This is a common method for synthesizing polymers from methacrylate monomers.

Materials:

-

2-Phenoxyethyl methacrylate (purified)

-

Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, or a peroxide initiator)[13]

-

Solvent (e.g., 1,4-dioxane, toluene, or methyl ethyl ketone)[13]

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

The purified monomer and solvent are added to the reaction vessel.

-

The initiator is added to the mixture.

-

The solution is degassed by several freeze-pump-thaw cycles or by bubbling an inert gas (N2 or Ar) through it for a period of time to remove dissolved oxygen, which can inhibit polymerization.[13][14]

-

The reaction vessel is sealed and heated to a specific temperature (e.g., 50-90 °C) in a thermostated oil bath to initiate polymerization.[14]

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.

-

The reaction is terminated, often by cooling the mixture and exposing it to air.[14]

-

The resulting polymer is precipitated in a non-solvent (e.g., diethyl ether/hexane mixture), filtered, and dried in a vacuum oven until a constant weight is achieved.[13]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

-

2-Phenoxyethyl methacrylate (purified)

-

Initiator (e.g., an alkyl halide like ethyl 2-bromoisobutyrate)[15]

-

Catalyst (e.g., a copper(I) halide like CuBr or CuCl)[15]

-

Ligand (e.g., a bipyridine derivative like 2,2'-bipyridine or N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)[14]

-

Solvent (e.g., a mixture of methyl ethyl ketone and 1-propanol, or diphenyl ether)[15]

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

The monomer, solvent, and catalyst (e.g., CuCl2 if using AGET ATRP) are added to a Schlenk flask and deoxygenated.[14]

-

In a separate flask, the catalyst (e.g., CuBr) and ligand are added and the flask is evacuated and backfilled with inert gas.

-

The deoxygenated monomer solution is transferred to the catalyst/ligand mixture via a cannula.

-

The initiator is then added via syringe to start the polymerization.

-

The reaction is stirred at a specific temperature (e.g., 50-90 °C).[14][15]

-

Samples may be taken periodically to monitor the conversion and molecular weight evolution.

-

The polymerization is stopped by exposing the catalyst to air.

-

The polymer is typically purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.

Workflow Visualizations

The following diagrams illustrate generalized workflows relevant to the use of 2-Phenoxyethyl methacrylate.

Caption: Workflow for Free Radical Polymerization.

Caption: Application in Drug Delivery Systems.

References

- 1. 2-Phenoxyethyl Methacrylate | 10595-06-9 | TCI AMERICA [tcichemicals.com]

- 2. 2-PHENOXYETHYL METHACRYLATE | 10595-06-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-PHENOXYETHYL METHACRYLATE | 10595-06-9 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-PHENOXYETHYL METHACRYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. polysciences.com [polysciences.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Suspension polymerization of 2-hydroxyethyl methacrylate in the presence of polymeric diluents: a novel route to spherical highly porous beads for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Poly (2-Hydroxyethyl Methacrylate) (PHEMA) Based Nanoparticles for Biomedical and Pharmaceutical Applications | Springer Nature Experiments [experiments.springernature.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Evaluation of pH-sensitive poly(2-hydroxyethyl methacrylate-co-2-(diisopropylamino)ethyl methacrylate) copolymers as drug delivery systems for potential applications in ophthalmic therapies/ocular delivery of drugs | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]

- 14. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Biocompatibility and Toxicity Profile of 2-Phenoxyethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl methacrylate (2-PEMA) is a monofunctional methacrylate monomer utilized in the formulation of various polymers and resins. Its applications span across industries, including as a component in dental and medical materials, coatings, and adhesives. Understanding the biocompatibility and potential toxicity of 2-PEMA is crucial for ensuring the safety and efficacy of end-products intended for biomedical applications. This technical guide provides a comprehensive overview of the available toxicological data for 2-PEMA, including summaries of quantitative data, detailed experimental methodologies for key toxicological assays, and visualizations of experimental workflows.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 10595-06-9 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 295.5 °C at 760 mmHg |

| Density | 1.08 g/cm³ |

| Solubility | Insoluble in water |

Biocompatibility and Toxicity Data

The biocompatibility and toxicity of 2-PEMA have been evaluated through various in vivo and in vitro studies. The following sections summarize the key findings.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period after a single exposure to a substance.

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 4,450 mg/kg | May be harmful if swallowed[1] |

| LD0 | Rat | Dermal | > 2,000 mg/kg | No deaths occurred[1] |

Irritation

Irritation studies evaluate the potential of a substance to cause reversible inflammatory effects on skin and eyes.

| Endpoint | Species | Exposure | Result | Classification |

| Skin Irritation | Rabbit | 24 h | Irritation Index: 0.7 – 3.2/8 | Causes mild skin irritation[1] |

| Eye Irritation | Rabbit | - | Mild irritation | Causes mild eye irritation[1] |

Sensitization

Sensitization is an immunological reaction of the skin following repeated exposure to a substance.

| Test | Species | Result | Classification |

| Local Lymph Node Assay (LLNA) | Mouse | Produced an allergic reaction | May cause an allergic skin reaction[1] |

Note: Specific quantitative data such as the EC3 value (Effective Concentration for a 3-fold stimulation index) from the LLNA study were not available in the reviewed literature.

Genotoxicity

Genotoxicity tests are designed to detect direct or indirect damage to DNA. Currently, there is limited specific data available for the genotoxicity of 2-PEMA. One source states "No data available" for germ cell mutagenicity[1].

In the absence of direct data, information from structurally related compounds can provide insights. For the related compound 2-phenoxyethanol, several in vitro and in vivo studies, including the bacterial reverse mutation assay (Ames test), mammalian cell cytogenetics, and mouse micronucleus assay, have shown no evidence of genotoxicity[2].

In Vitro Cytotoxicity

Specific in vitro cytotoxicity data, such as IC50 values for 2-PEMA on various cell lines (e.g., L929, BALB/c 3T3, CHO), were not found in the public domain during the literature search for this guide. This represents a significant data gap in the toxicological profile of this compound.

Experimental Protocols

Detailed methodologies for standard toxicological assays are crucial for the interpretation and replication of study results. The following sections describe the general protocols for key experiments relevant to the assessment of 2-PEMA.

Acute Dermal Toxicity (OECD 402)

The acute dermal toxicity test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.

References

Hydrolytic Stability of 2-Phenoxyethyl Methacrylate Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 2-Phenoxyethyl methacrylate (PEMA), a monomer increasingly utilized in biomedical and pharmaceutical applications for its unique properties. Understanding the degradation kinetics of PEMA under various pH conditions is critical for predicting the in vivo performance, shelf-life, and biocompatibility of PEMA-based materials. This document outlines the fundamental principles of PEMA hydrolysis, detailed experimental protocols for its assessment, and illustrative data based on analogous methacrylate compounds.

Introduction to 2-Phenoxyethyl Methacrylate and its Hydrolytic Degradation

2-Phenoxyethyl methacrylate is a functional methacrylate monomer known for enhancing adhesion, thermal stability, and chemical resistance in polymer formulations.[1] Its applications are found in photosensitive polymer holographic recording media, anti-blue light coating compositions, adhesives, and sealants.[2] The hydrolytic stability of the ester linkage in PEMA is a crucial factor, as its cleavage can lead to the formation of methacrylic acid and 2-phenoxyethanol. This degradation can be catalyzed by acidic or basic conditions.

The oral environment, for instance, can experience pH fluctuations, and biomaterials used in dental applications are exposed to saliva and bacterial enzymes that can facilitate hydrolysis.[3] Therefore, a thorough understanding of PEMA's hydrolytic behavior is paramount for the development of durable and safe biomedical devices and drug delivery systems.

General Principles of Methacrylate Ester Hydrolysis

The hydrolysis of the ester bond in methacrylate monomers like PEMA can proceed through two primary mechanisms depending on the pH of the surrounding environment:

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate anion and an alcohol. This process is generally faster than acid-catalyzed hydrolysis for simple esters.

The rate of hydrolysis is influenced by several factors including pH, temperature, steric hindrance around the ester group, and the presence of enzymatic catalysts.[3][4]

Illustrative Hydrolysis Data of Methacrylate Esters

Table 1: Hydrolytic Degradation of Methacrylate Esters in Buffered Solutions

| Methacrylate Compound | pH | Temperature (°C) | Incubation Time | Extent of Hydrolysis (%) | Reference |

| Hyaluronic Acid Methacrylate (HAMA) | 7.4 | 37 | 14 days | 41.1 ± 0.4 | [5][6] |

| Chondroitin Sulfate Methacrylate (CSMA) | 7.0 | 37 | 7 hours | 100 (dissolved) | [5][6] |

| Chondroitin Sulfate Methacrylate (CSMA) | 7.4 | 37 | 5 hours | 100 (dissolved) | [5][6] |

| Chondroitin Sulfate Methacrylate (CSMA) | 8.0 | 37 | 3 hours | 100 (dissolved) | [5][6] |

| Chondroitin Sulfate Methacrylate (CSMA) | 5.0 | 37 | > 7 days | Stable | [5][6] |

Disclaimer: The data presented in this table is for analogous methacrylate compounds and is intended for illustrative purposes only. Actual hydrolysis rates for 2-Phenoxyethyl methacrylate may vary.

Experimental Protocols for Assessing Hydrolytic Stability

A robust experimental design is crucial for accurately determining the hydrolytic stability of PEMA. The following protocols are synthesized from established methodologies for studying methacrylate hydrolysis.[5][7]

Materials and Reagents

-

2-Phenoxyethyl methacrylate (PEMA), high purity

-

Phosphate buffer solutions (pH 5.0, 7.4)

-

Borate buffer solution (pH 9.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

High-performance liquid chromatography (HPLC) grade acetonitrile and water

-

Internal standard for HPLC analysis (e.g., a stable, structurally similar compound)

-

Deuterated solvents (e.g., D₂O, DMSO-d₆) for NMR analysis

Sample Preparation and Incubation

-

Preparation of PEMA Solutions: Prepare stock solutions of PEMA in a suitable co-solvent (e.g., ethanol, acetonitrile) if not readily soluble in the aqueous buffer.

-

Incubation: Add a known amount of the PEMA stock solution to the prepared buffer solutions (pH 5.0, 7.4, and 9.0) in sealed vials to achieve a final desired concentration.

-

Temperature Control: Incubate the vials in a temperature-controlled environment, typically at 37°C to simulate physiological conditions.

-

Time Points: Withdraw aliquots from the incubation solutions at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

-

Quenching the Reaction: Immediately quench the hydrolysis reaction in the collected aliquots. This can be achieved by acidification (e.g., adding a small amount of acetic acid) or by freezing the sample at -20°C or below.[5]

Analytical Methodology

The degradation of PEMA can be monitored by quantifying the decrease in its concentration and the appearance of its hydrolysis products, methacrylic acid and 2-phenoxyethanol.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program should be optimized to achieve good separation of PEMA and its degradation products.

-

Detection: The UV detector wavelength should be set to an appropriate value for detecting the aromatic ring in PEMA and 2-phenoxyethanol (e.g., around 270 nm).

-

Quantification: Create calibration curves for PEMA, methacrylic acid, and 2-phenoxyethanol using standards of known concentrations. The concentration of each compound in the experimental samples can be determined by comparing their peak areas to the calibration curves.

-

Sample Preparation: Lyophilize the collected aliquots to remove water and then reconstitute in a deuterated solvent.

-

Analysis: ¹H NMR spectroscopy can be used to monitor the disappearance of proton signals corresponding to the PEMA ester group and the appearance of signals corresponding to the hydrolysis products. The relative integration of these peaks can be used to quantify the extent of hydrolysis.

Visualizing the Hydrolysis Process and Experimental Workflow

Hydrolysis Mechanisms of 2-Phenoxyethyl Methacrylate

The following diagrams illustrate the chemical pathways of PEMA hydrolysis under acidic and basic conditions.

Caption: Acid-catalyzed hydrolysis pathway of PEMA.

Caption: Base-catalyzed hydrolysis (saponification) of PEMA.

Experimental Workflow for PEMA Stability Testing

The logical flow of the experimental protocol for assessing the hydrolytic stability of PEMA is depicted below.

Caption: Workflow for PEMA hydrolytic stability assessment.

Conclusion

The hydrolytic stability of 2-Phenoxyethyl methacrylate is a critical parameter for its application in drug delivery and biomedical devices. While specific kinetic data for PEMA is an area for further research, the established principles of methacrylate hydrolysis and standardized experimental protocols provide a solid framework for its evaluation. By understanding the influence of pH on the degradation of PEMA, researchers and developers can design more robust and reliable materials for a variety of demanding applications. This guide provides the necessary tools to embark on a thorough investigation of PEMA's hydrolytic stability.

References

- 1. polysciences.com [polysciences.com]

- 2. 2-PHENOXYETHYL METHACRYLATE | 10595-06-9 [chemicalbook.com]

- 3. 2-Hydroxylethyl methacrylate (HEMA), a tooth restoration component, exerts its genotoxic effects in human gingival fibroblasts trough methacrylic acid, an immediate product of its degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolytic stability of experimental hydroxyapatite-filled dental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of 2-Phenoxyethyl Methacrylate (PEMA)

Audience: Researchers, scientists, and drug development professionals.

Introduction